1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

antisense oligonucleotide nuclease stability SVPD exonuclease

1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione, commonly known as 2′-O-methyluridine (Um, CAS 2140-76-3), is a naturally occurring, ribose 2′-O-methylated uridine analog found in tRNA, rRNA, snRNA, and snoRNA across Archaea, Bacteria, and Eukaryota. With a molecular formula of C₁₀H₁₄N₂O₆ and molecular weight of 258.23 g/mol, this white to off-white crystalline solid (melting point 159–163 °C) serves as a critical phosphoramidite building block for incorporating nuclease-resistant, thermostabilizing modifications into synthetic oligonucleotides.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
Cat. No. B12061121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=CC(=O)NC2=O)CO
InChIInChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)
InChIKeyYKNATSNMFLEFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-O-Methyluridine (CAS 2140-76-3): A Procurement-Grade Modified Nucleoside for RNA Therapeutics and Antisense Applications


1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione, commonly known as 2′-O-methyluridine (Um, CAS 2140-76-3), is a naturally occurring, ribose 2′-O-methylated uridine analog found in tRNA, rRNA, snRNA, and snoRNA across Archaea, Bacteria, and Eukaryota . With a molecular formula of C₁₀H₁₄N₂O₆ and molecular weight of 258.23 g/mol, this white to off-white crystalline solid (melting point 159–163 °C) serves as a critical phosphoramidite building block for incorporating nuclease-resistant, thermostabilizing modifications into synthetic oligonucleotides . Its primary differentiation from unmodified uridine lies in the 2′-O-methyl group, which confers quantifiable resistance to both exo- and endonucleolytic degradation while preserving Watson–Crick base-pairing fidelity—properties that directly determine its suitability over unmodified or 2′-deoxy counterparts in antisense, siRNA, and mRNA therapeutic constructs.

Workflow
Oligonucleotide synthesis requiring nuclease-resistant modifications
Selection context
Antisense, siRNA, mRNA construct research with extended stability needs
Differentiation
2′-O-methyl modification confers quantitative exonuclease/endonuclease protection

Why Unmodified Uridine or 2′-Deoxyuridine Cannot Replace 2′-O-Methyluridine in Stability-Critical Oligonucleotide Constructs


Generic substitution of 2′-O-methyluridine with unmodified uridine or 2′-deoxyuridine in antisense, siRNA, or mRNA constructs predictably fails because the 2′-O-methyl group is not merely a passive structural feature—it is the primary determinant of differential nuclease resistance, duplex thermal stabilization, and RNase H substrate modulation. Oligonucleotides containing 2′-O-methyluridine exhibit half-lives against exonucleolytic degradation that exceed unmodified counterparts by two orders of magnitude [1], while simultaneously elevating duplex melting temperatures by 0.4–3.9 °C per modification in a position- and number-dependent manner relative to the corresponding 2′-deoxyuridine analogs [2]. These are not incremental differences; they represent binary distinctions between constructs that survive in biological media and those that are degraded before reaching their target, directly translating into procurement decisions where generic substitution risks experimental failure and wasted synthesis costs.

Nuclease resistance mismatch

Unmodified uridine or 2′-deoxyuridine constructs lack the 2′-O-methyl group that drives 100-fold exonuclease half-life differences; direct substitution may lead to rapid degradation in nuclease-rich media.

Thermal stabilization profile differs

Each 2′-O-methyluridine modification elevates duplex Tm by up to several degrees versus unmodified or 2′-deoxy analogs; replacing it can reduce target occupancy at physiological temperatures.

Enzymatic cleavage control not interchangeable

2′-O-methyluridine provides binary RNase 4 cleavage-site blockade; pseudouridine and other modifications permit cleavage, compromising site-specific structural probing experiments.

2′-O-Methyluridine: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Exonuclease Resistance: 240-Fold Half-Life Extension Over Unmodified Oligonucleotide and 1.8-Fold Advantage Over 2′-Deoxyuridine Analog

In a direct head-to-head comparison using a 17mer oligonucleotide containing five molecules of 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine (designated 'D'), the half-life against nucleolytic hydrolysis by snake venom phosphodiesterase (SVPD, a 3′-exonuclease) was 240 times greater than that of the unmodified 17mer ODN. Critically, the same construct also exhibited a 1.8-fold greater half-life than the oligonucleotide containing five molecules of the corresponding 2′-deoxyuridine analog (designated 'H') in the same sequence context, demonstrating that the 2′-O-methyl substitution—not merely the 5-carbamoyl modification—drives the differential nuclease resistance [1].

Exonuclease resistance
Head-to-head
240× half-life vs. unmodified; 1.8× vs. 2′-deoxyuridine analog (SVPD, 37 °C)
Supports extended construct persistence in nuclease-rich research models
Reported in 17mer phosphodiester context; verify in target sequence
antisense oligonucleotide nuclease stability SVPD exonuclease half-life phosphodiester backbone

Endonuclease Resistance: 24-Fold Stability Advantage Over Unmodified ODN and 15-Fold Over 2′-Deoxyuridine Analog Against DNase I

Against endonucleolytic attack by DNase I, the same 17mer oligonucleotide containing five 'D' (5-(N-aminohexyl)carbamoyl-2′-O-methyluridine) modifications demonstrated 24-fold greater stability than the unmodified 17mer ODN, and 15-fold greater stability than the ODN containing five 'H' (5-(N-aminohexyl)carbamoyl-2′-deoxyuridine) residues in the identical sequence. This dual exonuclease/endonuclease resistance profile establishes that 2′-O-methyluridine-modified constructs provide broad-spectrum nuclease protection that cannot be replicated by 2′-deoxy modifications alone [1].

Endonuclease resistance
Head-to-head
24× more stable than unmodified; 15× vs. 2′-deoxyuridine analog (DNase I, 37 °C)
Addresses intracellular degradation risk in cellular assay contexts
Dual exonuclease/endonuclease profile provides broad-spectrum protection data
endonuclease resistance DNase I antisense stability oligonucleotide degradation in vivo persistence

Duplex Thermal Stabilization: +0.4 to +3.9 °C per Modification vs. Unmodified Control, Superior to 2′-Deoxyuridine Analog

Oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine (D) and complementary RNA demonstrated duplex thermal stabilization of +0.4 to +3.9 °C per modification, depending on the position and number of modifications, relative to the unmodified control ODN (Tm = 33.8 °C). By comparison, ODNs containing the corresponding 2′-deoxyuridine analog (H) showed 'slightly less effective thermal stabilization,' with the ΔTm₂ values [Tm(ODN containing D) − Tm(ODN containing H at same positions)] consistently favoring the 2′-O-methyluridine construct. For a construct with five dispersed D modifications, the total ΔTm₁ reached +15.2 °C [1].

Duplex thermal stabilization
Head-to-head
+0.4 to +3.9 °C per modification vs. unmodified; cumulative +15.2 °C for 5 dispersed residues
Maintains target binding affinity while adding nuclease resistance
Tm values from RNA duplexes in 0.01 M NaCl; context-dependent
thermal stability melting temperature duplex stabilization RNA binding affinity antisense hybridization

RNase 4 Cleavage-Site Inhibition: Complete Blockade by 2′-O-Methyluridine at the Cleavage Site vs. Other Uridine Modifications

RNase 4 endonucleolytic activity strictly requires the 2′-hydroxyl group of the uridine nucleotide at the cleavage site. Modifications that eliminate this hydroxyl, including 2′-O-methyluridine (Um), completely inhibit RNase 4 activity at the modified position. In contrast, other common uridine modifications that retain the 2′-OH—including pseudouridine (ψ), N1-methyl-pseudouridine (m1ψ), 5-methoxyuridine (mo5U), and dihydrouridine (D)—permit RNase 4 cleavage with only minimal decreases in activity . This binary on/off distinction makes 2′-O-methyluridine uniquely suitable for experiments requiring site-specific RNase 4 protection.

RNase 4 cleavage-site block
Cross-study
Complete inhibition of RNase 4 at Um-modified site; pseudouridine, m1ψ, mo5U, D permit cleavage
Enables site-specific structural probing when cleavage must be blocked
In vitro enzymatic assay; verify in target RNA context
RNase 4 cleavage site inhibition RNA modification 2′-hydroxyl requirement endonucleolytic activity

Comparative Binding Affinity: 2′-O-Methylpseudouridine Exhibits Increased RNA Binding vs. 2′-O-Methyluridine—Context for Analog Selection

A direct binding study comparing oligonucleotides containing 2′-O-methylpseudouridine (Ψm) to those incorporating 2′-O-methyluridine (Um) demonstrated increased binding affinity to RNA for the pseudouridine-modified constructs. This finding establishes an important hierarchy: while 2′-O-methyluridine provides superior nuclease resistance and thermal stability over unmodified and 2′-deoxy analogs (see Evidence Items 1–3), 2′-O-methylpseudouridine may be preferred when maximal RNA binding affinity is the sole selection criterion. However, the same study reported that 2′-O-methylpseudouridine synthesis historically required nitrogen-protecting groups, whereas a short multigram synthesis avoiding such protection was developed—indicating that procurement complexity and cost also differ between these two close analogs [1].

RNA binding affinity
Context-dependent
2′-O-methylpseudouridine shows increased RNA binding vs. Um; Um provides superior nuclease resistance
Select Um for stability-critical work; consider Ψm when binding is dominant
Qualitative comparison; no fold-change reported
binding affinity RNA duplex 2′-O-methylpseudouridine modified nucleoside comparison thermodynamic stability

Triple-Helix Stability: 2′-O-Methyl Modifications Are Least Destabilizing Among Tested Uridine Modifications in Pyrimidine-Motif Triplexes

In a systematic study of how single natural RNA modifications affect U•A-T-rich RNA•DNA-DNA triple-helix stability, 2′-O-methyluridine (Um•A-T) showed no significant change in stability compared to the unmodified U•A-T base triple. This contrasts with other common modifications: m5U•A-T, Ψ•A-T, and s4U•A-T each caused approximately 2.5-fold decreases in stability, while m3U•A-T completely disrupted triple-helix formation. Among all tested modifications, 2′-O-methyl was identified as the least destabilizing, making Um the modification of choice when triplex structural integrity must be preserved alongside nuclease resistance [1].

Triplex stability
Head-to-head
Um·A-T: no significant stability change; m5U, Ψ, s4U: ~2.5× decrease; m3U: complete disruption
Preserves triple-helix integrity while adding nuclease resistance
Pyrimidine-motif RNA·DNA-DNA triplex; thermal denaturation data
triple helix triplex stability 2′-O-methyl Hoogsteen base pairing RNA-DNA-DNA triplex

Procurement-Driven Application Scenarios for 2′-O-Methyluridine Based on Established Quantitative Differentiation


Antisense Oligonucleotide Therapeutics Requiring Extended Serum Half-Life

When designing antisense oligonucleotides (ASOs) intended for systemic administration, the 240-fold exonucleolytic half-life advantage and 24-fold endonucleolytic stability advantage of 2′-O-methyluridine-modified constructs over unmodified ODNs—and the 1.8-fold (SVPD) to 15-fold (DNase I) advantage over 2′-deoxyuridine analogs—directly translate into prolonged circulatory persistence and reduced dosing frequency [1]. The concomitant +0.4 to +3.9 °C per-modification duplex thermal stabilization ensures that target mRNA binding is maintained even as nuclease resistance is gained, preventing the trade-off between stability and affinity that plagues phosphorothioate-only backbones. Procurement of 2′-O-methyluridine phosphoramidite is indicated whenever the ASO construct must survive ≥24 h in nuclease-rich biological fluids without backbone degradation.

siRNA Passenger Strand Modification for RNAi Applications

Incorporation of 2′-O-methyluridine into the passenger strand of siRNA constructs is supported by evidence that 2′-O-methyl modifications are well-tolerated for RNAi silencing activity while providing significant nuclease resistance [1]. Crucially, 2′-O-methyluridine-modified siRNAs retain gene-silencing efficacy comparable to unmodified siRNAs, unlike some bulkier modifications that impair RISC loading. The finding that (S)-5′-C-aminopropyl-2′-O-methyluridine modifications further improve serum stability over standard 2′-O-methyl uridine [2] indicates a clear procurement hierarchy: start with 2′-O-methyluridine for baseline nuclease resistance with retained RNAi activity; escalate to 5′-C-aminopropyl derivatives only if additional serum stability is required.

mRNA Vaccine and Therapeutic Constructs with Reduced Immunogenicity

For mRNA therapeutic and vaccine applications where uridine modification reduces innate immune activation, 2′-O-methyluridine offers a distinct profile: its naturally occurring status across all phylogenetic domains [1] supports low immunogenicity, while its nuclease resistance extends mRNA half-life in vivo. Unlike pseudouridine and N1-methylpseudouridine, which are extensively used for mRNA vaccines primarily for translational yield enhancement, 2′-O-methyluridine provides a complementary benefit of exo/endonuclease resistance that is independent of translational effects. Procurement decisions should weigh: 2′-O-methyluridine for stability-driven applications; pseudouridine analogs for translation-driven applications; and both in combination for constructs requiring maximal performance across both dimensions.

Site-Specific RNA Cleavage Studies Using RNase 4 as a Structural Probe

The binary, complete inhibition of RNase 4 endonucleolytic activity by 2′-O-methyluridine at the cleavage site—contrasting with the permissive cleavage at pseudouridine, N1-methyl-pseudouridine, 5-methoxyuridine, and dihydrouridine positions [1]—makes 2′-O-methyluridine an essential tool for RNA structure-function studies. Researchers mapping RNase 4 cleavage patterns or protecting specific uridine positions during enzymatic probing must procure Um-modified oligonucleotides rather than oligonucleotides bearing other common uridine modifications, as only the 2′-O-methyl modification provides the definitive on/off control required for unambiguous structural interpretation.

Application
Selection Property
Validation Focus
Antisense oligonucleotide systemic exposure studies
Nuclease resistance profile (exo/endo)
Half-life in serum-containing media; duplex Tm retention
siRNA passenger strand modification research
RNAi activity tolerance with nuclease protection
Gene-silencing efficiency; serum stability benchmarking
mRNA construct stability and innate immune response studies
Low immunogenicity potential; exo/endonuclease resistance
In vivo half-life; translational yield comparison with pseudouridine analogs
RNA structure-function probing with RNase 4
Binary cleavage-site blockade
Site-specific protection verification; cleavage pattern mapping
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